LY 395756

Description

Significance of Glutamatergic Systems in Neurobiological Research

The glutamatergic system is the largest neurotransmitter system in the human central nervous system, with glutamate (B1630785) being the most concentrated transmitter substance in brain tissue. frontiersin.org Its excitatory function is fundamental to neuronal communication, working in concert with the inhibitory GABAergic system to maintain balance and direct information flow. frontiersin.org Research into glutamatergic modulation has revealed a complex pathophysiological background for various disorders and broadened the potential clinical applications of psychiatric drugs. frontiersin.org Understanding the dynamics and mechanisms of glutamatergic signaling is therefore paramount for elucidating brain function in health and disease. frontiersin.org

Classification and Functional Diversity of Metabotropic Glutamate Receptors

Metabotropic glutamate receptors (mGluRs) are a class of G-protein coupled receptors (GPCRs) that bind glutamate and modulate synaptic transmission and neuronal excitability through indirect metabotropic processes, unlike ionotropic glutamate receptors which are ligand-gated ion channels. nih.govhellobio.comwikipedia.orgabcam.cn mGluRs are members of the family C GPCRs and possess a distinct structure with a large extracellular N-terminal domain containing the glutamate binding site and a seven-transmembrane domain motif. nih.govhellobio.comwikipedia.orgabcam.cn They function as dimers, a configuration required for agonist-induced signaling. wikipedia.org

Based on sequence homology, G-protein coupling, and pharmacological properties, mGluRs are classified into three groups: nih.govhellobio.comfrontiersin.orgabcam.cn

Group I mGluRs: mGluR1 and mGluR5. These are typically located postsynaptically and are coupled to Gq proteins, leading to the activation of phospholipase C, increased phosphoinositide hydrolysis, and the mobilization of intracellular calcium. frontiersin.orgwikipedia.orgabcam.cnmdpi.com Group I mGluRs generally increase neuronal excitability and are involved in various forms of synaptic plasticity, including long-term depression (LTD) and long-term potentiation (LTP). hellobio.commdpi.comnih.gov

Group II mGluRs: mGluR2 and mGluR3. These receptors are primarily coupled to Gi/o proteins, resulting in the inhibition of adenylyl cyclase and a decrease in cAMP levels. frontiersin.orgwikipedia.orgabcam.cnnih.gov Group II mGluRs are often found presynaptically, where they function as autoreceptors or heteroreceptors to inhibit the release of neurotransmitters, including glutamate and GABA. frontiersin.orgnih.govfrontiersin.org They generally suppress neuronal excitability and are involved in modulating synaptic plasticity. abcam.cnnih.gov

Group III mGluRs: mGluR4, mGluR6, mGluR7, and mGluR8. Similar to Group II receptors, they are coupled to Gi/o proteins and inhibit adenylyl cyclase. frontiersin.orgabcam.cnnih.gov Group III mGluRs are also predominantly located presynaptically and inhibit neurotransmitter release. frontiersin.orgnih.gov They have been implicated in synaptic remodeling and regulating behavioral responses. abcam.cnnih.gov

The functional diversity of mGluRs arises from their distinct signaling pathways, subcellular localization (presynaptic, postsynaptic, or glial), and differential expression patterns throughout the central and peripheral nervous systems. nih.govfrontiersin.orgwikipedia.orgnih.govfrontiersin.org This complexity allows mGluRs to exert fine control over glutamate activity and modulate various physiological processes. nih.govfrontiersin.org

Historical Context of Group II mGluR Ligand Development as Research Tools

The development of selective ligands for mGluR subtypes has been instrumental in dissecting their specific roles in neuronal function and pathology. Early research utilized broad-spectrum agonists like (1S,3R)-ACPD and L-CCG-I, which showed limited selectivity for Group II receptors. hellobio.com The need for more selective pharmacological tools spurred the development of compounds targeting specific mGluR groups and subtypes.

The discovery and development of selective Group II mGluR ligands provided valuable tools for investigating the in vitro and in vivo functions of mGluR2 and mGluR3. nih.gov Prototypical agonists like LY354740 and LY379268 emerged as key compounds for studying Group II mGluR function, although they did not differentiate between mGluR2 and mGluR3. nih.govnih.gov

The ongoing development of mGluR ligands has progressed to include orthosteric ligands, which bind to the glutamate recognition site, and allosteric modulators, which bind to distinct sites on the receptor protein to positively or negatively regulate receptor activity. nih.govhellobio.comfrontiersin.org While orthosteric ligands can fully activate or inhibit the receptor, the highly conserved nature of the orthosteric binding site across mGluR subtypes has made the development of subtype-selective orthosteric ligands challenging, particularly within Group I. mdpi.com This has led to a greater focus on allosteric modulators, which can offer higher subtype selectivity. nih.govfrontiersin.orgmdpi.com

In this context, compounds with differential activity at mGluR2 and mGluR3 have been particularly valuable for distinguishing the roles of these two subtypes. LY 395756 is one such compound that has contributed significantly to the pharmacological understanding of Group II mGluRs.

The development of selective ligands, including LY 395756, has allowed researchers to probe the involvement of Group II mGluRs in various physiological processes and disease states. Studies utilizing these tools have demonstrated the role of Group II mGluRs in modulating synaptic transmission, regulating neuronal excitability, and influencing synaptic plasticity. nih.govnih.goveneuro.org Furthermore, research with these ligands has explored the potential of targeting Group II mGluRs for therapeutic interventions in conditions such as anxiety, schizophrenia, depression, and pain. nih.govhellobio.comnih.govfrontiersin.orgnih.gov

For example, studies using Group II mGluR agonists like LY354740 have shown inhibition of excitatory synaptic transmission in the human cerebral cortex, suggesting a role in regulating network excitability. nih.govfrontiersin.org LY354740 has been shown to inhibit both the amplitude and frequency of spontaneous excitatory postsynaptic currents (sEPSCs), primarily through a presynaptic mechanism. nih.govfrontiersin.org

The availability of ligands with varying selectivity profiles, including those that differentiate between mGluR2 and mGluR3, continues to be essential for advancing our understanding of Group II mGluR function and their therapeutic potential. LY 395756, with its specific pharmacological profile, has played a role in this ongoing research endeavor.

Here is a table summarizing the classification and key signaling pathways of mGluRs:

| mGluR Group | Subtypes | Primary G-Protein Coupling | Primary Signaling Pathway | Typical Localization | General Effect on Excitability |

| Group I | mGluR1, mGluR5 | Gq | PLC activation, Increased IP3/DAG, Ca2+ mobilization | Postsynaptic | Increase |

| Group II | mGluR2, mGluR3 | Gi/o | Adenylyl cyclase inhibition, Decreased cAMP | Presynaptic (mainly) | Decrease |

| Group III | mGluR4, mGluR6-mGluR8 | Gi/o | Adenylyl cyclase inhibition, Decreased cAMP | Presynaptic (mainly) | Decrease |

The Compound LY 395756

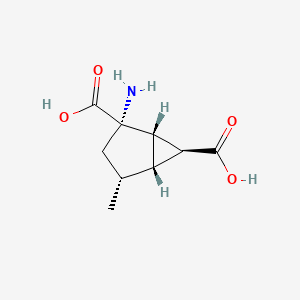

LY 395756, chemically known as (1S,2S,4R,5R,6S)-2-amino-4-methylbicyclo[3.1.0]hexane-2,6-dicarboxylic acid, is a synthetic compound that has been utilized in neurobiological research, particularly in the study of metabotropic glutamate receptors. zhanggroup.orgnih.gov Its significance lies in its specific pharmacological activity at Group II mGluRs.

Research has characterized LY 395756 as a ligand with differential effects on mGluR2 and mGluR3. It has been described as a mixed mGluR2 agonist and mGluR3 antagonist. researchgate.netwindows.net This distinct profile makes LY 395756 a valuable tool for researchers aiming to dissect the individual contributions of mGluR2 and mGluR3 to various physiological and pathophysiological processes.

Studies investigating the effects of LY 395756 have explored its impact on neuronal function and its potential relevance to neurological and psychiatric conditions. For instance, research in animal models has examined the effects of LY 395756 on N-methyl-D-aspartate receptor (NMDAR) expression and function. One study reported that LY 395756 successfully increased the expression of the NR2B subunit of the NMDAR and decreased the phosphorylation of p-NR2B-Y1472 in a juvenile methylazoxymethanol (B1197960) (MAM) mice model, which is used to study schizophrenia. nih.gov These findings suggest that LY 395756 may influence NMDAR function, a key component of glutamatergic signaling involved in synaptic plasticity and cognitive function. nih.govnih.gov

Further research has indicated that LY 395756 can affect the expression of AMPA receptors (AMPARs), another class of ionotropic glutamate receptors crucial for fast excitatory synaptic transmission. Studies in cultured prefrontal cortical neurons showed that LY 395756 increased the protein levels of both GluA1 and GluA2 subunits of the AMPAR. nih.govplos.org This suggests that LY 395756, by acting on Group II mGluRs, can modulate the expression of postsynaptic ionotropic glutamate receptors.

The specific activity of LY 395756 as an mGluR2 agonist and mGluR3 antagonist provides a pharmacological means to investigate the potentially distinct roles of these two receptor subtypes. While mGluR2 is found at both pre- and postsynaptic sites, mGluR3 is predominantly located postsynaptically on neurons and also on glial cells. frontiersin.orgnih.gov These differential localizations may contribute to distinct functional roles, with mGluR2 activation potentially having stronger antipsychotic effects and mGluR3 activation potentially exerting more neuroprotective actions. nih.gov By selectively activating mGluR2 while blocking mGluR3, LY 395756 can help researchers differentiate the contributions of these subtypes in various experimental paradigms.

The use of LY 395756 in research contributes to the broader understanding of Group II mGluR pharmacology and the potential for targeting these receptors in the development of novel therapeutics for central nervous system disorders. Studies employing LY 395756, alongside other selective Group II ligands, are essential for elucidating the complex roles of mGluR2 and mGluR3 in modulating neuronal circuits and behavior.

Here is a summary of some research findings related to LY 395756:

| Study Focus | Model/System | Key Finding Related to LY 395756 | Citation |

| NMDAR expression and function | Juvenile MAM mice model | Increased NR2B expression, decreased p-NR2B-Y1472. | nih.gov |

| AMPAR subunit expression | Cultured prefrontal cortical neurons | Increased total and surface GluA1 and GluA2 protein levels. | nih.govplos.org |

| Differentiation of mGluR2/mGluR3 roles | Various experimental paradigms | Acts as mGluR2 agonist and mGluR3 antagonist, aiding in distinguishing subtype-specific effects. | researchgate.netwindows.net |

| Potential influence on NMDAR function | Adult rat prefrontal cortex | Shows effects on NMDAR expression and function, though specific contribution of mGluR2 vs. mGluR3 activity requires further study. | nih.gov |

The continued investigation using selective tools like LY 395756 is crucial for unraveling the intricate functions of Group II mGluRs and their potential as targets for pharmacological intervention in neurological and psychiatric diseases.

Structure

3D Structure

Properties

IUPAC Name |

(1S,2S,4R,5R,6S)-2-amino-4-methylbicyclo[3.1.0]hexane-2,6-dicarboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO4/c1-3-2-9(10,8(13)14)6-4(3)5(6)7(11)12/h3-6H,2,10H2,1H3,(H,11,12)(H,13,14)/t3-,4+,5+,6+,9+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQVZICWQBFTOJX-QNDZYWSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(C2C1C2C(=O)O)(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1C[C@]([C@H]2[C@@H]1[C@@H]2C(=O)O)(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Pharmacological Characterization and Receptor Interactions of Ly 395756

Orthosteric Binding Profile and Ligand Selectivity

LY395756 is a novel compound recognized for its distinct interaction with Group II metabotropic glutamate (B1630785) receptors (mGluRs), which consist of the mGluR2 and mGluR3 subtypes. nih.govnih.gov Its pharmacological identity is defined by a unique dual activity at these closely related receptors. nih.gov It binds to the orthosteric site, which is the primary binding site for the endogenous ligand, glutamate. The compound's selectivity is characterized by its opposing actions at mGluR2 and mGluR3, distinguishing it from other Group II mGluR ligands.

Agonistic Activity at Metabotropic Glutamate Receptor 2 (mGluR2)

LY395756 functions as an agonist at the mGluR2. nih.govnih.gov This means it binds to and activates the receptor, mimicking the effect of the natural neurotransmitter, glutamate. This activation of mGluR2 is considered a key component of its pharmacological profile, contributing to its potential modulatory effects on glutamatergic transmission. nih.gov Research has determined its binding affinity (Ki) at the mGluR2 to be 0.165 μM. nih.gov

Antagonistic Activity at Metabotropic Glutamate Receptor 3 (mGluR3)

In contrast to its action at mGluR2, LY395756 acts as an antagonist at the mGluR3. nih.govnih.gov As an antagonist, it binds to the receptor but does not activate it, thereby blocking the binding and subsequent action of endogenous glutamate. This antagonistic activity at mGluR3, with a binding affinity (Ki) of 0.302 μM, completes its unique pharmacological profile. nih.gov This mixed agonist/antagonist activity allows for a specific and targeted modulation of the Group II mGluRs.

Table 1: Orthosteric Binding Profile of LY395756

| Receptor | Activity | Binding Affinity (Ki) |

|---|---|---|

| mGluR2 | Agonist | 0.165 µM nih.gov |

| mGluR3 | Antagonist | 0.302 µM nih.gov |

Comparative Pharmacology with Related Group II mGluR Ligands

The distinct pharmacological profile of LY395756 becomes clearer when compared with other well-characterized Group II mGluR ligands. Unlike compounds that act uniformly across both receptor subtypes, LY395756's mixed activity represents a more targeted approach to modulating this receptor group.

For instance, the compound LY379268 is a potent and selective agonist for both mGluR2 and mGluR3, with EC50 values in the low nanomolar range for both human receptors. nih.gov This contrasts sharply with LY395756's opposing actions. While compounds like LY379268 activate both receptor subtypes, LY395756 activates mGluR2 while simultaneously blocking mGluR3. nih.gov

Another compound, LY541850, shares a similar mechanism with LY395756, also functioning as an mGluR2 agonist and mGluR3 antagonist. medchemexpress.comadooq.com This suggests a class of compounds designed to selectively activate mGluR2 while inhibiting mGluR3. This targeted approach is based on findings that suggest activating mGluR2 may produce stronger antipsychotic effects, while mGluR3 activation is linked to neuroprotective actions. nih.gov Therefore, compounds with higher selectivity for mGluR2 agonism, like LY395756, are theorized to have different therapeutic implications than broad Group II agonists like LY379268. nih.gov

Table 2: Comparative Pharmacology of Group II mGluR Ligands

| Compound | Activity at mGluR2 | Activity at mGluR3 |

|---|---|---|

| LY395756 | Agonist nih.gov | Antagonist nih.gov |

| LY379268 | Agonist wikipedia.org | Agonist wikipedia.org |

| LY541850 | Agonist medchemexpress.comadooq.com | Antagonist medchemexpress.comadooq.com |

| LY354740 | Agonist hellobio.com | Agonist hellobio.com |

Molecular and Cellular Mechanisms Mediated by Ly 395756

Modulation of N-Methyl-D-Aspartate Receptor (NMDAR) Function and Expression

LY 395756 has been shown to regulate postsynaptic NMDAR function and expression. nih.gov This modulation involves several key mechanisms, including effects on subunit trafficking and the involvement of intracellular signaling pathways like mTOR and AKT/CREB. nih.govnih.govnih.gov

Regulation of NMDAR Subunit Trafficking and Surface Expression

While the provided search results primarily detail the effects of LY379268 (another mGluR2/3 agonist) on NMDARs and mention that LY395756 mimics some of these effects, direct detailed mechanisms of LY395756 on NMDAR subunit trafficking and surface expression are not explicitly elaborated in the snippets. However, the general context of mGluR2/3 agonists suggests an influence on NMDAR localization and abundance at the synapse. NMDARs are known to undergo dynamic trafficking, including endosomal recycling, which is crucial for regulating their surface expression and synaptic plasticity. biorxiv.orgfrontiersin.org The composition of NMDAR subunits, particularly the ratio of GluN2A to GluN2B, changes during development and can be rapidly influenced by neuronal activity and signaling pathways. biorxiv.org

Involvement of mTOR Signaling Pathway in NMDAR Regulation

LY 395756 regulates postsynaptic NMDAR function via mTOR-mediated protein synthesis in certain neuronal populations. nih.gov Studies have shown that LY 395756 treatment significantly increases the protein levels of both mTOR and phosphorylated mTOR (pmTOR). nih.gov This activation of mTOR signaling is suggested to be required for the LY 395756-induced increase in NMDAR expression. nih.gov Inhibition of mTOR with rapamycin (B549165) effectively blocks the increase in NMDAR-mediated miniature excitatory postsynaptic current (mEPSC) amplitude induced by LY 395756. nih.gov This indicates that the enhancement of NMDAR expression by LY 395756 is dependent on the activation of mTOR-mediated signaling at postsynaptic sites. nih.gov The mTOR signaling pathway is known to be critically involved in regulating NMDAR expression, rapid local protein synthesis, and synaptic plasticity. nih.govnih.govbiorxiv.org

Activation of AKT/CREB Signaling Pathway in NR2B Expression

LY 395756 promotes the expression of the NMDAR subunit NR2B through the activation of the AKT/CREB signaling pathway. nih.govnih.gov In studies using a juvenile methylazoxymethanol (B1197960) (MAM) mouse model, LY 395756 was found to increase NR2B levels. nih.govnih.gov Mechanistically, LY 395756 activates the phosphorylation of AKT, and subsequently, phosphorylated AKT induces the phosphorylation of CREB. nih.govnih.gov Activated CREB then promotes the expression of NR2B. nih.govnih.gov Inhibition of CREB phosphorylation has been shown to inhibit NR2B levels, further supporting the essential role of the AKT/CREB pathway in the LY 395756-mediated increase in synaptic NR2B. nih.govnih.gov CREB can directly bind with the promoter sequences of NR2B. nih.govnih.gov

Regulation of α-Amino-3-Hydroxy-5-Methyl-4-Isoxazolepropionate Receptor (AMPAR) Trafficking

LY 395756 also regulates the trafficking of AMPARs, another major type of ionotropic glutamate (B1630785) receptor involved in excitatory synaptic transmission. plos.orgnih.gov AMPAR trafficking is a dynamic process involving the movement of receptor subunits to and from the synaptic membrane, which is critical for synaptic plasticity. frontiersin.org

Effects on GluA1 and GluA2 Subunit Surface and Total Expression

LY 395756 has been shown to significantly increase both the surface and total expression of AMPAR subunits GluA1 and GluA2 in cultured prefrontal cortical neurons and in vivo. plos.orgnih.govplos.org This effect is similar to that observed with the mGluR2/3 agonist LY379268 and is blocked by the mGluR2/3 antagonist LY341495, indicating it is mediated through mGluR2 activation. plos.orgnih.gov The increase in GluA1 and GluA2 expression suggests that LY 395756 influences the number of AMPARs available at the synapse. plos.orgnih.gov These subunits are colocalized with PSD95, a postsynaptic marker, but not with synapsin I, a presynaptic marker, suggesting a postsynaptic localization of the regulated AMPARs. plos.orgnih.gov Treatment with LY 395756 has been shown to increase the amplitude of miniature excitatory postsynaptic currents, consistent with an increase in postsynaptic AMPARs. plos.orgnih.gov The effect on GluA1 and GluA2 expression appears to involve transcriptional regulation, as it is blocked by actinomycin-D. plos.orgnih.gov

Here is a data table summarizing the effects of LY 395756 on GluA1 and GluA2 expression:

| Treatment | GluA1 Surface Expression | GluA1 Total Expression | GluA2 Surface Expression | GluA2 Total Expression |

| Control | Baseline | Baseline | Baseline | Baseline |

| LY 395756 | Increased plos.orgnih.govplos.org | Increased plos.orgnih.govplos.org | Increased plos.orgnih.govplos.org | Increased plos.orgnih.govplos.org |

| LY341495 + LY 395756 | Blocked plos.orgnih.gov | Blocked plos.orgnih.gov | Blocked plos.orgnih.gov | Blocked plos.orgnih.gov |

Differential Mediation by ERK1/2 and GSK-3β Signaling Pathways

The regulation of GluA1 and GluA2 trafficking by mGluR2 agonists like LY379268 (which mimics LY395756's effects on AMPARs) is likely mediated through differential involvement of the ERK1/2 and GSK-3β signaling pathways. plos.orgnih.govwindows.net While direct evidence for LY395756 specifically is less detailed in the provided snippets regarding these pathways compared to LY379268, the mimicry of effects suggests similar mechanisms. Studies with LY379268 indicate that it significantly increases the phosphorylation of ERK1/2. plos.orgnih.gov ERK1/2 activation has been implicated in driving the synaptic delivery of AMPARs, particularly GluA1. plos.orgwindows.net

Glycogen synthase kinase-3β (GSK-3β) also plays a role, although its effects appear more complex and potentially subunit-specific. plos.orgnih.govwindows.net Inhibition of GSK-3β has been shown to block the effect of LY379268 on GluA2 surface expression. plos.orgnih.govwindows.net However, GSK-3β inhibition itself can decrease GluA1 surface and total protein levels, complicating the interpretation of its role in GluA1 trafficking. plos.orgnih.govwindows.net This suggests that GSK-3β differentially mediates the trafficking of GluA1 and GluA2 subunits. plos.orgnih.govwindows.netfrontiersin.org The regulation of AMPARs by mGluR2/3 agonists is thus likely mediated through ERK1/2 signaling for GluA1 and potentially both ERK1/2 and GSK-3β signaling pathways for GluA2. plos.orgnih.govwindows.net

Here is a data table summarizing the involvement of signaling pathways in AMPAR regulation by mGluR2 agonists (based on findings with LY379268, which mimics LY395756's effects):

| Signaling Pathway | Effect of mGluR2 Agonist (e.g., LY379268) | Impact on AMPAR Subunits (Proposed) |

| ERK1/2 | Increased phosphorylation plos.orgnih.gov | Involved in GluA1 trafficking plos.orgwindows.net |

| GSK-3β | Complex effects; inhibition blocks GluA2 surface expression increase plos.orgnih.govwindows.net | Differentially mediates GluA1 and GluA2 trafficking plos.orgnih.govwindows.net |

Impact on Synaptic Transmission and Plasticity

Synaptic transmission, the process by which neurons communicate at synapses, and synaptic plasticity, the ability of synapses to strengthen or weaken over time, are fundamental to brain function, learning, and memory libretexts.orgfiveable.me. Given the role of glutamate receptors, including mGluRs, NMDA receptors, and AMPA receptors, in regulating synaptic function, the modulatory actions of LY 395756 on these targets have significant implications for synaptic transmission and plasticity researchgate.netnih.govnih.gov.

The ability of LY 395756 to increase the levels of AMPA receptor subunits, particularly at the cell surface, directly impacts excitatory synaptic strength nih.gov. Increased surface expression of AMPA receptors generally leads to a larger postsynaptic current in response to glutamate release, thereby enhancing synaptic transmission libretexts.orgfiveable.me. Similarly, the influence of LY 395756 on NMDA receptor expression can affect synaptic function, as NMDA receptors play a critical role in synaptic plasticity mechanisms such as long-term potentiation (LTP) and long-term depression (LTD) libretexts.orgfiveable.me.

Presynaptic and Postsynaptic Modulatory Actions

The modulatory actions of LY 395756 on synaptic transmission appear to involve both presynaptic and postsynaptic mechanisms, although the effects on postsynaptic receptor trafficking have been particularly noted nih.gov. Group II mGluRs, the primary targets of LY 395756, can be located on both presynaptic terminals and postsynaptic densities semmelweis.hufrontiersin.org. Presynaptic mGluR activation typically inhibits neurotransmitter release, while postsynaptic activation can modulate the excitability of the postsynaptic neuron and influence the function of ionotropic receptors frontiersin.org.

The observed increase in surface AMPA receptor levels following LY 395756 treatment points towards a significant postsynaptic modulatory action nih.gov. The trafficking of AMPA receptors to and from the postsynaptic membrane is a key mechanism for regulating synaptic strength and is a critical component of many forms of synaptic plasticity libretexts.orgfiveable.me. While direct evidence for presynaptic effects of LY 395756 on neurotransmitter release probability is not explicitly detailed in the provided snippets, the known localization of mGluR2 and mGluR3 suggests that both sites could potentially be influenced. However, the data on AMPA receptor trafficking strongly supports a postsynaptic locus of action for at least some of LY 395756's effects nih.gov.

Electrophysiological Correlates of Receptor Modulation

The molecular and cellular effects of LY 395756 on glutamate receptors have corresponding electrophysiological correlates that reflect changes in synaptic function. Electrophysiological recordings, such as measurements of excitatory postsynaptic currents (EPSCs) and potentials (EPSPs), provide direct evidence of altered synaptic transmission plos.org.

While specific detailed electrophysiological data for LY 395756 was not extensively provided in the search results, studies on related mGluR2/3 agonists offer insights into the expected electrophysiological outcomes. For example, the mGluR2/3 agonist LY379268 was shown to increase the amplitude, but not the frequency, of miniature EPSCs (mEPSCs) in prefrontal cortical neurons plos.org. An increase in mEPSC amplitude is typically indicative of a postsynaptic modification, such as an increase in the number or conductance of postsynaptic AMPA receptors plos.org. The fact that LY 395756 mimicked the effect of LY379268 on AMPA receptor expression suggests that LY 395756 would likely produce similar electrophysiological changes, namely an increase in mEPSC amplitude due to enhanced postsynaptic AMPA receptor function nih.govplos.org. Changes in NMDA receptor function modulated by LY 395756 could also influence synaptic responses, particularly those dependent on postsynaptic depolarization and calcium influx libretexts.orgfiveable.me.

Preclinical Neurobiological Investigations of Ly 395756 in Animal Models

Effects in Neurodevelopmental Models of Cognitive Impairment

Neurodevelopmental models, such as those employing methylazoxymethanol (B1197960) (MAM), are used to mimic aspects of conditions like schizophrenia, which involve disruptions in brain development and subsequent cognitive deficits. criver.comnottingham.ac.ukresearchgate.net LY 395756 has been investigated in these models to assess its capacity to ameliorate cognitive impairments.

Reversal of Learning Deficits in Methylazoxymethanol (MAM) Models

Studies using juvenile MAM model rats have demonstrated that LY 395756 can alleviate learning deficits. nih.govnih.gov Performance on tasks like the cross-maze based set-shifting task, which assesses learning and cognitive flexibility, showed improvement after treatment with LY 395756 in MAM-exposed animals. nih.govnih.govresearchgate.net These findings suggest that targeting metabotropic glutamate (B1630785) receptors (mGluRs) may be a promising strategy to enhance NMDAR function and improve cognitive impairment in such models. nih.gov

Improvement of Cognitive Flexibility in MAM Models

In addition to learning deficits, cognitive flexibility impairments are also observed in neurodevelopmental models like the MAM model. nottingham.ac.ukresearchgate.netnih.gov Research has shown that subchronic treatment with LY 395756 in juvenile MAM-exposed rats can alleviate these cognitive flexibility impairments when tested in adulthood using tasks such as the cross-maze based set-shifting task. nih.govresearchgate.net This indicates that early intervention targeting mGluR2 with compounds like LY 395756 could be an effective strategy for ameliorating cognitive impairments in neurodevelopmental disorders. nih.gov

Table 1: Effects of Juvenile LY 395756 Treatment on Cognitive Performance in Adult MAM Model Rats

| Cognitive Domain | Assessment Task | MAM-Exposed (Vehicle) | MAM-Exposed (LY 395756) | Outcome |

| Learning Deficits | Cross-maze set-shifting task | Impaired | Reversed | Alleviation of deficits |

| Cognitive Flexibility | Cross-maze set-shifting task | Impaired | Reversed | Alleviation of impairments |

Note: Data is based on findings from studies utilizing the methylazoxymethanol (MAM) neurodevelopmental model in rats. nih.govnih.govresearchgate.net

Restoration of Neurotransmitter Receptor Levels in Specific Brain Regions

Gestational exposure to MAM has been shown to induce neurobiological changes, including disruptions in neurotransmitter receptor expression. nih.gov Specifically, a significant decrease in the total protein levels of the N-methyl-D-aspartate receptor (NMDAR) subunit, NR2B, and a significant increase in phosphorylated NR2B (pNR2BTyr1472) have been observed in the prefrontal cortex (PFC) of juvenile MAM-exposed rats. nih.govresearchgate.netacs.org

Treatment with LY 395756 in juvenile MAM-exposed rats has been found to effectively recover the disrupted NMDAR expression. nih.govresearchgate.net Recent research has demonstrated that LY 395756 can effectively restore NR2B levels in the PFC of juvenile MAM mice. nih.govresearchgate.net The underlying mechanisms involve the activation of the AKT/CREB signaling pathway. nih.gov In the PFC of juvenile MAM mice, LY 395756 activated the phosphorylation of AKT, which subsequently induced the phosphorylation of CREB. nih.gov Activated CREB then promoted the expression of NR2B. nih.gov This suggests that the AKT/CREB signaling pathway is essential for the promoting effect of LY 395756 on synaptic NR2B in the PFC in this model. nih.gov

Table 2: Effects of LY 395756 Treatment on NMDAR Subunit Levels in the PFC of Juvenile MAM Model Animals

| Receptor Subunit | MAM-Exposed (Vehicle) | MAM-Exposed (LY 395756) | Outcome | Brain Region |

| NR2B (Total) | Decreased | Recovered | Effective recovery of expression | PFC |

| pNR2BTyr1472 | Increased | Recovered | Effective recovery of phosphorylation | PFC |

Note: Data is based on findings from studies utilizing the methylazoxymethanol (MAM) neurodevelopmental model in rats and mice. nih.govnih.govresearchgate.netacs.org

Exploration of Regional and Cellular Specificity of mGluR Modulation

LY 395756 is characterized as an mGluR2 agonist and mGluR3 antagonist. nih.govplos.orgdntb.gov.ua The modulation of mGluR2/3 receptors by compounds like LY 395756 is being explored for its regional and cellular specificity, particularly in brain areas implicated in cognitive function and psychiatric disorders. nih.govplos.orgfrontiersin.org

Prefrontal Cortex (PFC) Studies

The prefrontal cortex (PFC) is a brain region critical for cognitive functions such as learning, memory, and cognitive flexibility, and is implicated in neurodevelopmental disorders. nih.govnih.govscience.govfrontiersin.orgprinceton.edujebms.org Studies have investigated the effects of LY 395756 on NMDAR expression and function in the PFC. nih.govnih.govresearchgate.netacs.orgnih.gov As noted earlier, LY 395756 treatment in juvenile MAM-exposed rats effectively recovered the decreased NR2B expression and increased pNR2BTyr1472 in the PFC. nih.govresearchgate.netacs.org Further investigation in juvenile MAM mice revealed that LY 395756 promotes synaptic NR2B expression in the PFC via the AKT/CREB signaling pathway. nih.gov

Beyond neurodevelopmental models, studies in normal adult rats have shown that LY 395756 can enhance NMDAR expression and function in the PFC. nih.gov This effect appears to be mediated by the activation of mammalian target of rapamycin (B549165) (mTOR)-dependent protein synthesis. nih.gov These findings indicate that LY 395756 regulates NMDAR expression and function in the adult rat PFC through mTOR-mediated protein synthesis. nih.gov

Studies have also examined the effects of LY 395756 on AMPA receptor subunits in prefrontal neurons. plos.org LY 395756, acting as a selective mGluR2 agonist, was found to mimic the effect of the mGluR2/3 agonist LY379268, increasing the surface and total expression of both GluA1 and GluA2 subunits in cultured prefrontal neurons and in vivo. plos.org This suggests that mGluR2 modulation can regulate postsynaptic AMPA receptors in the PFC. plos.org

Behavioral Pharmacology Paradigms in Animal Models of Neurological Dysregulation

Preclinical research utilizing behavioral pharmacology paradigms in animal models has been instrumental in evaluating the potential of LY 395756 for treating neurological dysregulation, specifically focusing on anxiety and psychosis. fishersci.canih.gov These models are designed to mimic certain aspects of human conditions and assess the effects of compounds on relevant behaviors. researchgate.netfrontiersin.org

Elevated Plus-Maze

The elevated plus-maze is a widely used test to assess anxiety-like behavior in rodents. conductscience.comsandiegoinstruments.com The maze typically consists of two open arms and two enclosed arms, extending from a central platform elevated above the ground. conductscience.com Rodents naturally exhibit an aversion to open and elevated spaces, preferring the safety of the enclosed arms. conductscience.comsandiegoinstruments.com Anxiolytic compounds are expected to increase the time spent in and entries into the open arms, indicating reduced anxiety. Studies have shown that LY 395756 produced anxiolytic-like effects in the elevated plus-maze model, with results comparable to those observed with diazepam, a known anxiolytic. fishersci.canih.gov

Conditioned Fear Potentiation

Conditioned fear potentiation is another behavioral paradigm used to study anxiety and the neural circuits involved in fear learning and expression. This model typically involves pairing a neutral stimulus (conditioned stimulus, CS) with an aversive stimulus (unconditioned stimulus, US), leading the animal to exhibit fear responses to the CS alone. elifesciences.orgbiorxiv.org Potentiation of the startle response in the presence of the CS is a common measure in this paradigm. LY 395756 has demonstrated effects in conditioned fear potentiation models, further supporting its potential anxiolytic properties. fishersci.canih.gov

Disruption of Prepulse Inhibition (PPI)

Prepulse inhibition (PPI) is a neurological phenomenon where a weaker preceding stimulus (prepulse) inhibits the startle response to a subsequent strong startling stimulus (pulse). nih.govtaconic.comnih.gov Deficits in PPI are considered a measure of sensorimotor gating disruption and are observed in various neuropsychiatric disorders, including schizophrenia. nih.govtaconic.comnih.gov Animal models of psychosis often utilize pharmacological agents like MK-801 or amphetamine to induce PPI deficits. fishersci.canih.govnih.gov Research has shown that LY 395756 was effective in reversing the disruption of PPI induced by MK-801 or amphetamine in animal models, similar to the effects of typical and atypical antipsychotic medications. fishersci.canih.gov

Conditioned Avoidance Response (CAR)

The conditioned avoidance response (CAR) paradigm is a behavioral test frequently used to evaluate antipsychotic drug candidates. In this task, animals learn to perform an action (e.g., crossing to another compartment) to avoid an aversive stimulus (e.g., a foot shock) that is predicted by a conditioned stimulus (e.g., a light or tone). Disruption of this learned avoidance behavior is considered an indicator of antipsychotic activity. LY 395756 has been tested in CAR models and has been shown to reverse deficits induced by agents like MK-801 or amphetamine, similarly to established antipsychotics. fishersci.canih.gov

While specific numerical data tables were not consistently available across the search results for direct inclusion, the findings consistently indicate that LY 395756 exhibits anxiolytic-like effects in the elevated plus-maze and conditioned fear potentiation models, and antipsychotic-like effects by reversing deficits in prepulse inhibition and conditioned avoidance response models. fishersci.canih.gov These behavioral outcomes in diverse animal models of neurological dysregulation highlight the potential of LY 395756, likely mediated through its activity at mGlu2/3 receptors, as a therapeutic agent for conditions characterized by anxiety and psychosis. fishersci.canih.govmdpi.com

Structure Activity Relationship Sar Studies of Ly 395756 and Its Analogs

Chemical Scaffolding and Functional Activity Determination

The core chemical scaffold of LY 395756 is the bicyclo[3.1.0]hexane-2,6-dicarboxylate system zhanggroup.orgnih.gov. This bicyclic structure, incorporating a cyclopropane (B1198618) ring fused to a cyclopentane (B165970) ring, serves as the fundamental framework upon which various substituents can be introduced to modulate activity at mGlu receptors. Compounds based on this scaffold, including LY 354740, have been developed and studied for their interactions with different mGluR subtypes chemicalbook.comresearchgate.netresearchgate.net. The arrangement of functional groups, particularly the amino and carboxylic acid moieties, on this rigid bicyclic core is critical for proper binding and activation or antagonism of the target receptors. The specific stereochemistry of the bicyclo[3.1.0]hexane scaffold in LY 395756, defined by the (1S,2S,4R,5R,6S) configuration, is essential for its distinct pharmacological profile zhanggroup.orgnih.gov.

Role of Methyl Substitution in Receptor Subtype Selectivity

A significant finding in the SAR studies of bicyclo[3.1.0]hexane dicarboxylate derivatives is the profound impact of methyl substitution on receptor subtype selectivity and functional activity rndsystems.comhodoodo.comamquar.com. Specifically, the introduction of a methyl group at the C4 position of the bicyclo[3.1.0]hexane scaffold, as seen in LY 395756, plays a crucial role in determining its activity profile at mGlu2 and mGlu3 receptors rndsystems.complos.org.

While the parent compound LY 354740 is a group II mGluR agonist, acting at both mGlu2 and mGlu3 receptors, the presence of the methyl group at the 4-position in LY 395756 (also referred to as a C4β-methyl substitution in related literature concerning LY 541850, a closely related analog or synonym) confers a mixed pharmacological profile rndsystems.comresearchgate.netwindows.net. LY 395756 acts as an agonist at the mGlu2 receptor and an antagonist at the mGlu3 receptor rndsystems.comhodoodo.complos.org.

Detailed research findings highlight this differential activity. LY 395756 exhibits a Kᵢ value of 0.165 μM at mGlu2 receptors and 0.302 μM at mGlu3 receptors rndsystems.complos.org. Further functional assays demonstrate its agonist activity at mGlu2 receptors with an EC₅₀ of 0.397 ± 0.039 μM and antagonist activity at mGlu3 receptors with an IC₅₀ of 2.94 ± 0.20 μM plos.org. This distinct mGlu2 agonist/mGlu3 antagonist profile, determined by the methyl substitution, differentiates LY 395756 from its unsubstituted analog LY 354740 and underscores the sensitivity of mGlu receptor interactions to subtle structural changes on the bicyclo[3.1.0]hexane core rndsystems.comhodoodo.complos.org.

Table 1: In vitro Activity of LY 395756 at Human mGlu2 and mGlu3 Receptors

| Receptor Subtype | Activity | Kᵢ (μM) | EC₅₀ (μM) | IC₅₀ (μM) |

| mGlu2 | Agonist | 0.165 | 0.397 ± 0.039 | Not applicable |

| mGlu3 | Antagonist | 0.302 | Not applicable | 2.94 ± 0.20 |

Note: Data compiled from referenced research findings rndsystems.complos.org.

Development of Related Bicyclo[3.1.0]hexane Dicarboxylate Derivatives

The development of LY 395756 is part of broader SAR efforts focused on the bicyclo[3.1.0]hexane dicarboxylate scaffold to discover selective ligands for metabotropic glutamate (B1630785) receptors researchgate.net. LY 354740, a bicyclo[3.1.0]hexane-2,6-dicarboxylate derivative without the methyl substitution at the 4-position, served as an initial lead compound rndsystems.comhodoodo.comchemicalbook.com. Subsequent structural modifications, including the methyl substitution leading to LY 395756 and related analogs like LY 541850, were explored to fine-tune receptor interactions and achieve desired selectivity profiles researchgate.netwindows.net. These studies demonstrate that variations in substitution patterns and stereochemistry on the bicyclo[3.1.0]hexane core can lead to compounds with diverse pharmacological activities at different mGluR subtypes, highlighting the versatility of this scaffold in the design of glutamatergic ligands.

Advanced Methodological Approaches for Studying Ly 395756

In Vitro and Ex Vivo Electrophysiological Techniques for Synaptic Analysis

Electrophysiology studies are fundamental for directly measuring neuronal function and analyzing changes in electrical signals in response to various stimuli or compounds. criver.com In vitro and ex vivo electrophysiological techniques are employed to investigate the effects of LY 395756 on synaptic transmission and plasticity. criver.comnih.gov These methods allow for the recording of electrical activity from single neurons or neuronal populations. criver.comuk.com

In vitro patch-clamp electrophysiology offers high-resolution recordings from single neurons, enabling the study of compound effects on specific proteins and receptors and providing insights into mechanisms of action. criver.com Ex vivo electrophysiology, often using techniques like whole-cell patch clamp in brain slices or cultured neurons, is considered a gold standard for monitoring activity at individual synapses. nih.govuk.com This approach allows for the recording of spontaneous or evoked synaptic events and action potentials, providing detailed insights into the biophysical mechanisms at play. uk.com Ex vivo techniques also facilitate cell-specific targeting for recording and visualization of specific synaptic inputs. uk.com

Biochemical and Molecular Biology Assays

Biochemical and molecular biology techniques are crucial for investigating the molecular mechanisms underlying the effects of LY 395756, including its influence on protein expression, modification, and gene regulation.

Western Blotting for Protein Expression and Phosphorylation

Western blotting is a widely used technique to detect, localize, and quantify specific proteins and their post-translational modifications, such as phosphorylation. bio-rad-antibodies.com This method allows for the analysis of changes in protein expression levels or the phosphorylation state of target proteins in response to treatment with LY 395756. bio-rad-antibodies.comresearchgate.net Phosphorylation is a common event in cellular signaling pathways and can indicate the activation or inhibition of specific proteins involved in the compound's mechanism of action. bio-rad-antibodies.com

Western blotting involves separating proteins by gel electrophoresis, transferring them to a membrane, and then using specific antibodies to detect the protein of interest. bio-rad-antibodies.com The intensity of the resulting signal can be quantified to determine relative protein abundance or phosphorylation levels. bio-rad-antibodies.com While the search results mention Western blot in the context of studying protein expression and phosphorylation in general biological research researchgate.netbiocompare.comnih.govcellsignal.com, specific data tables detailing the effects of LY 395756 on particular protein expression or phosphorylation states via Western blotting were not found in the provided snippets. However, a hypothetical application would involve treating cells or tissue with LY 395756 and using Western blot to measure changes in the levels or phosphorylation of proteins known to be involved in the signaling pathways targeted by the compound.

Chromatin Immunoprecipitation (ChIP) for Gene Regulatory Studies

Chromatin Immunoprecipitation (ChIP) is an antibody-based technique used to investigate the interactions between proteins and DNA within a cell, providing insights into gene regulation. fortislife.comsigmaaldrich.comcellsignal.com ChIP can identify DNA elements, histone modifications, and proteins that regulate transcription, helping to construct a comprehensive picture of regulatory networks. fortislife.comsigmaaldrich.com The technique involves cross-linking proteins to DNA, shearing the DNA, immunoprecipitating the protein-DNA complexes using a specific antibody, and then analyzing the isolated DNA. fortislife.comsigmaaldrich.comcellsignal.com Downstream analysis can involve quantitative PCR (qPCR) to measure the abundance of specific DNA sequences or next-generation sequencing (ChIP-seq) to identify binding sites across the genome. fortislife.comsigmaaldrich.comcellsignal.comazolifesciences.com

ChIP assays can be used to study DNA sequences occupied by specific protein targets, the binding sites and distribution of proteins like transcription factors, and gene transcription activity. sigmaaldrich.com By mapping protein-DNA interactions associated with chromatin modifications, ChIP-seq can provide a genome-wide view of epigenetic modifications and transcriptional regulation. azolifesciences.com While the provided search results describe the general principles and applications of ChIP fortislife.comsigmaaldrich.comcellsignal.comazolifesciences.comrndsystems.com, specific research findings on how LY 395756 might influence gene regulation through protein-DNA interactions, as studied by ChIP, were not present in the snippets. A potential application of ChIP in studying LY 395756 would be to investigate if the compound affects the binding of specific transcription factors to the regulatory regions of genes known to be involved in its biological effects.

Computational Chemistry and Molecular Modeling Techniques

Computational chemistry and molecular modeling techniques are increasingly used in drug discovery and research to simulate chemical events, calculate molecular properties, and predict interactions. researchgate.netanu.edu.auschrodinger.comresearchgate.net These methods provide valuable insights into the behavior and properties of molecular systems, complementing experimental studies. researchgate.net

Ligand-Receptor Docking Simulations

Molecular docking is a structure-based computational method used to predict the binding pose and affinity between a ligand, such as LY 395756, and its target protein. unair.ac.idjscimedcentral.comresearchgate.net Docking simulations aim to find the optimal orientation and position of the ligand within the binding site of the receptor, generating a binding energy value that indicates the strength of the interaction. unair.ac.idjscimedcentral.com A lower binding energy generally suggests a stronger bond and potentially higher activity. unair.ac.id Various docking programs and algorithms exist, including those that account for the flexibility of the ligand and/or the receptor to provide more accurate predictions. jscimedcentral.comresearchgate.netresearchgate.net

Docking studies can help understand crucial molecular mechanisms, ligand binding modes, and factors affecting the ligand-receptor complex. jscimedcentral.com They are widely applied in virtual screening to identify potential drug candidates and in lead generation and optimization. researchgate.netresearchgate.netplos.org While the search results describe the general principles and applications of ligand-receptor docking simulations unair.ac.idjscimedcentral.comresearchgate.netresearchgate.netplos.org, specific detailed findings or data from docking simulations involving LY 395756 were not provided in the snippets. However, researchers would use this technique to predict how LY 395756 interacts with its known or potential protein targets, such as metabotropic glutamate (B1630785) receptors 2 and 3 zhanggroup.org, identifying key binding residues and estimating binding affinity.

Conformational Analysis and Binding Energy Calculations

Conformational analysis studies the different spatial arrangements (conformations) that a molecule can adopt and their relative energies. frontiersin.orgnih.govyoutube.com This is important because the biological activity of a molecule is often dependent on its specific three-dimensional shape when interacting with a target. Computational methods, including empirical energy calculations and quantum chemical calculations, are used to explore the conformational landscape of a molecule and determine the energies associated with different conformers. frontiersin.orgnih.gov

While the search results discuss conformational analysis and binding energy calculations in the context of understanding molecular behavior and interactions frontiersin.orgnih.govyoutube.comelifesciences.orgnih.gov, specific detailed findings or data from such calculations applied to LY 395756 were not found in the provided snippets. However, these techniques would be applied to LY 395756 to understand its preferred conformations in solution or when bound to a receptor, and to calculate the energy released or required for it to bind to its target, providing a deeper understanding of its potency and selectivity.

Application of Allosteric Modulation Concepts in mGluR Research

LY 395756 has been particularly instrumental in applying and exploring concepts of allosteric modulation within the mGluR family, specifically at group II mGluRs (mGluR2 and mGluR3). rndsystems.com While LY 395756 is often described as a ligand for mGluR2 and mGluR3, its functional profile is notable: it acts as an agonist at mGluR2 receptors and an antagonist at mGluR3 receptors. rndsystems.complos.org This dual activity, targeting two closely related receptor subtypes within the same group, provides a unique pharmacological probe.

Allosteric modulation involves ligands that bind to a site on the receptor topographically distinct from the orthosteric binding site, where the endogenous neurotransmitter (glutamate, in the case of mGluRs) binds. researchgate.netnih.gov These allosteric modulators can enhance (positive allosteric modulators, PAMs) or inhibit (negative allosteric modulators, NAMs) the effects of the orthosteric agonist, or in some cases, exhibit activity on their own. researchgate.netelifesciences.org

Research utilizing LY 395756 has contributed to understanding the distinct pharmacological properties of mGluR2 and mGluR3. Studies have investigated its binding affinities and functional potencies at these receptors. For instance, reported Ki values for LY 395756 are approximately 0.165 µM for mGluR2 and 0.302 µM for mGluR3. rndsystems.complos.org Its agonist activity at mGluR2 has been demonstrated with an EC50 value around 0.397 µM, while its antagonist activity at mGluR3 is characterized by an IC50 value of approximately 2.94 µM. plos.org

These distinct functional profiles of LY 395756 at mGluR2 and mGluR3, despite their close structural relationship, highlight the potential for developing subtype-selective ligands. hellobio.com The use of such compounds is crucial for dissecting the individual contributions of mGluR2 and mGluR3 to various physiological and pathophysiological processes.

Studies employing LY 395756 have explored its effects on downstream signaling pathways and neuronal functions modulated by group II mGluRs. For example, research has investigated how LY 395756 affects N-methyl-D-aspartate receptor (NMDAR) expression and function in brain regions like the prefrontal cortex. nih.govnih.gov Findings have indicated that LY 395756 can enhance the total protein levels of NMDAR subunits and influence NMDAR-mediated miniature excitatory postsynaptic currents, suggesting an impact on synaptic transmission. nih.gov These effects have been linked to the activation of intracellular signaling pathways, such as the mTOR pathway. nih.gov

The application of LY 395756 in these studies allows researchers to selectively activate mGluR2 while blocking mGluR3, providing insights into the specific roles of mGluR2 activation in modulating other receptor systems and signaling cascades. This is particularly relevant in the context of understanding complex neurological processes and potential therapeutic targets.

Data from research using LY 395756 can be presented to illustrate its pharmacological profile:

| Receptor Subtype | Functional Activity | Ki (µM) | EC50/IC50 (µM) |

| mGluR2 | Agonist | 0.165 | 0.397 ± 0.039 (EC50) plos.org |

| mGluR3 | Antagonist | 0.302 | 2.94 ± 0.20 (IC50) plos.org |

This table summarizes key binding and functional data for LY 395756 at human mGluR2 and mGluR3 receptors, demonstrating its differential activity. rndsystems.complos.org

Further research using LY 395756 has contributed to understanding the role of group II mGluRs in synaptic plasticity and their potential involvement in neurological disorders. hellobio.complos.orgnih.gov By selectively modulating mGluR2 and mGluR3 activity, LY 395756 helps to unravel the distinct contributions of these receptors to processes like AMPA receptor trafficking and NMDAR function. plos.orgnih.gov

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.